molecular formula C9H10ClNO B3203217 2-Chloro-6-(dimethylamino)benzaldehyde CAS No. 1021240-67-4

2-Chloro-6-(dimethylamino)benzaldehyde

Cat. No. B3203217
CAS RN: 1021240-67-4
M. Wt: 183.63 g/mol
InChI Key: HWZUGJLCRJPTPE-UHFFFAOYSA-N
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Description

“2-Chloro-6-(dimethylamino)benzaldehyde” is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . The IUPAC name for this compound is 2-chloro-6-(dimethylamino)benzaldehyde .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(dimethylamino)benzaldehyde” is 1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Chloro-6-(dimethylamino)benzaldehyde” is a powder . It is typically stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

A derivative of 2-Chloro-6-(dimethylamino)benzaldehyde, specifically 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, has been investigated as a corrosion inhibitor for mild steel in acidic conditions. The study demonstrated its effectiveness as a mixed-type corrosion inhibitor, with its efficiency increasing with concentration. The inhibitor's adsorption was found to be spontaneous and adhered to the Langmuir's adsorption isotherm model. Experimental methods like weight loss, electrochemical methods, and surface analysis supported its high inhibition efficiency and strong adsorption capabilities (Singh, Kumar, Udayabhanu, & John, 2016).

Synthetic Chemistry

In synthetic chemistry, 2-Chloro-6-(dimethylamino)benzaldehyde has been used in the synthesis of novel compounds and intermediates. For instance, it has been involved in the synthesis of p-(Dimethylamino)-benzoic acid through a reaction facilitated by Ag2O as a catalyst, indicating its role in producing pharmaceutically relevant molecules (Xie Chuan, 2005). Another study described the synthesis of (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one using a solvent-free method, showcasing its utility in creating complex organic molecules with potential applications in materials science and pharmaceuticals (Lei & Bai, 2009).

Photophysical Studies

The photophysical behavior of derivatives of 2-Chloro-6-(dimethylamino)benzaldehyde has been extensively studied, revealing insights into charge transfer reactions and spectroscopic properties. For example, the photophysical behavior of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde was investigated, showing that protonation at the acceptor aldehyde site enhances the excited state charge transfer reaction. This study contributes to the understanding of the molecular behavior of similar compounds in different environments, which is crucial for designing molecules with specific photophysical properties (Samanta et al., 2010).

Safety and Hazards

The safety data sheet for “2-Chloro-6-(dimethylamino)benzaldehyde” indicates that it is hazardous . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloro-6-(dimethylamino)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUGJLCRJPTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(dimethylamino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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